molecular formula C9H13NO B2745047 2-Methyl-2-(pyridin-2-yl)propan-1-ol CAS No. 34995-30-7

2-Methyl-2-(pyridin-2-yl)propan-1-ol

Cat. No.: B2745047
CAS No.: 34995-30-7
M. Wt: 151.209
InChI Key: MSNGDXFIDIGZST-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine and is characterized by the presence of a hydroxyl group attached to a carbon atom that is also bonded to a methyl group and a pyridin-2-yl group

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-(pyridin-2-yl)propan-1-ol is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues.

Mode of Action

This compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound interferes with the normal formation of collagen molecules, potentially affecting the structure and function of tissues where collagen is a key component.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of collagen prolyl-4-hydroxylase. This could result in altered collagen synthesis , potentially leading to changes in the structure and function of collagen-rich tissues . .

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(pyridin-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-2-(pyridin-2-yl)propan-1-one.

    Reduction: Formation of 2-Methyl-2-(pyridin-2-yl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-(pyridin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(pyridin-2-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-(2-Pyridinyl)-2-propanol: Similar structure with slight variations in the positioning of functional groups.

Uniqueness

2-Methyl-2-(pyridin-2-yl)propan-1-ol is unique due to its specific combination of a hydroxyl group and a pyridin-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-2-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,7-11)8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNGDXFIDIGZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34995-30-7
Record name 2-methyl-2-(pyridin-2-yl)propan-1-ol
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